{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
{N}-(5-Mercapto-1,3,4-thiadiazol-2-yl)pentanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit varied bioactivities, such as anticancer , antimicrobial , and antiviral properties, suggesting a broad range of potential targets.
Mode of Action
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been studied, revealing an “electron transfer + chemical reaction” (ec) mechanism .
Result of Action
Related 1,3,4-thiadiazole compounds have been found to exhibit varied bioactivities, such as anticancer , antimicrobial , and antiviral properties, suggesting a range of potential molecular and cellular effects.
Action Environment
The electrochemical behavior of a related compound, 2-amino-5-mercapto-1,3,4-thiadiazole, has been studied in different ph environments , suggesting that pH could be a relevant environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
{N}-(5-Mercapto-1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrothiadiazoles.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used as a corrosion inhibitor for metals and as an additive in lubricants
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Mercapto-1,3,4-thiadiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other thiadiazole derivatives
Uniqueness
{N}-(5-Mercapto-1,3,4-thiadiazol-2-yl)pentanamide is unique due to its specific structure, which combines the thiadiazole ring with a pentanamide group. This combination enhances its solubility and bioavailability, making it a more effective candidate for various applications compared to other thiadiazole derivatives .
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c1-2-3-4-5(11)8-6-9-10-7(12)13-6/h2-4H2,1H3,(H,10,12)(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQDSGFPMKXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NNC(=S)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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